2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane (DCM): A solvent commonly used in the synthesis and purification processes.
Diisopropylcarbodiimide (DIC): Used as a coupling reagent in peptide synthesis.
Major Products
The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .
Scientific Research Applications
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid is unique due to its specific structure, which provides stability and protection to amino groups during peptide synthesis. This compound’s ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWKHIVYXYTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.